Methyl N-cbz-homomorpholine-2-carboxylate
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Overview
Description
Methyl N-cbz-homomorpholine-2-carboxylate is a chemical compound with the molecular formula C15H19NO5. It is a derivative of homomorpholine, a six-membered ring containing both nitrogen and oxygen atoms. The “cbz” in its name refers to the carbobenzyloxy group, which is often used as a protecting group for amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-cbz-homomorpholine-2-carboxylate typically involves the protection of the amine group in homomorpholine with a carbobenzyloxy group. This can be achieved by reacting homomorpholine with carbobenzyloxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate. The resulting N-cbz-homomorpholine is then esterified with methanol and a suitable catalyst to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation, converting the compound back to its primary amine form.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for hydrogenation.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Homomorpholine.
Substitution: Homomorpholine-2-carboxylic acid.
Scientific Research Applications
Methyl N-cbz-homomorpholine-2-carboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl N-cbz-homomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the protecting group, the active amine can interact with its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Methyl N-cbz-morpholine-2-carboxylate: Similar structure but with a five-membered ring.
Methyl N-cbz-piperidine-2-carboxylate: Contains a six-membered ring with a nitrogen atom but lacks the oxygen atom present in homomorpholine.
Uniqueness: Methyl N-cbz-homomorpholine-2-carboxylate is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-O-benzyl 2-O-methyl 1,4-oxazepane-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-19-14(17)13-10-16(8-5-9-20-13)15(18)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWQZFRFYFDZAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCCO1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150194 |
Source
|
Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-84-6 |
Source
|
Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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